molecular formula C10H8BrNO2 B171076 1-Acetyl-5-bromoindolin-3-one CAS No. 106698-07-1

1-Acetyl-5-bromoindolin-3-one

Cat. No. B171076
M. Wt: 254.08 g/mol
InChI Key: KXJGSNRAQWDDJT-UHFFFAOYSA-N
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Description

1-Acetyl-5-bromoindolin-3-one is a chemical compound with the CAS Number: 106698-07-1. It has a molecular weight of 254.08 and its IUPAC name is 1-acetyl-5-bromo-1,2-dihydro-3H-indol-3-one .


Molecular Structure Analysis

The molecular formula of 1-Acetyl-5-bromoindolin-3-one is C10H8BrNO2 . The InChI code for this compound is 1S/C10H8BrNO2/c1-6(13)12-5-10(14)8-4-7(11)2-3-9(8)12/h2-5,14H,1H3 .


Physical And Chemical Properties Analysis

1-Acetyl-5-bromoindolin-3-one is a solid at room temperature . It should be stored in a dry place at a temperature between 2-8°C .

Scientific Research Applications

1-Acetyl-5-bromoindolin-3-one is a useful research intermediate used in the preparation of indole derivatives and analogs with 5-HT6 receptor antagonistic activity . This suggests that it may have applications in the field of neuroscience or pharmacology, particularly in the development of drugs that target the 5-HT6 receptor, which is a subtype of the serotonin receptor .

  • Pharmaceutical Research

    • 1-Acetyl-5-bromoindolin-3-one is used as an intermediate in the preparation of indole derivatives and analogs with 5-HT6 receptor antagonistic activity . This suggests potential applications in the development of drugs that target the 5-HT6 receptor, a subtype of the serotonin receptor .
    • Indole derivatives, such as 1-Acetyl-5-bromoindolin-3-one, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This wide range of activities suggests that 1-Acetyl-5-bromoindolin-3-one could be used in the development of a variety of therapeutic agents .
  • Chemical Research

    • As a chemical intermediate, 1-Acetyl-5-bromoindolin-3-one can be used in the synthesis of a wide range of indole derivatives . These derivatives can then be used in further research or in the development of new compounds with potential applications in various fields .
  • Agriculture

    • Indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants . This suggests that 1-Acetyl-5-bromoindolin-3-one could potentially be used in the development of plant growth regulators or other agricultural products .
  • Material Sciences and Molecular Electronics

    • The presence of both soft and hard donors within the same molecular framework facilitates title compounds to be applied as ion sensors and transition metal extractors . This suggests potential applications in the fields of material sciences and molecular electronics .
  • Antiviral Activity

    • Indole derivatives possess antiviral activity . This suggests that 1-Acetyl-5-bromoindolin-3-one could potentially be used in the development of antiviral drugs .
  • Anticancer Activity

    • Indole derivatives possess anticancer activity . This suggests that 1-Acetyl-5-bromoindolin-3-one could potentially be used in the development of anticancer drugs .

Safety And Hazards

The safety information for 1-Acetyl-5-bromoindolin-3-one includes a GHS07 pictogram and a warning signal word . The hazard statements include H302 and H317 . The precautionary statement P280 advises wearing protective gloves .

properties

IUPAC Name

1-acetyl-5-bromo-2H-indol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-6(13)12-5-10(14)8-4-7(11)2-3-9(8)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXJGSNRAQWDDJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(=O)C2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355173
Record name 1-acetyl-5-bromoindolin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-5-bromoindolin-3-one

CAS RN

106698-07-1
Record name 1-acetyl-5-bromoindolin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Son, Z Wu, J Dou, H Fujita, PLD Cao, Q Liu… - Molecules, 2023 - mdpi.com
… 1-Acetyl-5-bromoindolin-3-one (23-Br 5 ). Following a reported procedure [25] with modification, a sample of mCPBA (purified, 863 mg, 5.0 mmol) was added to a mixture of 22-Br 5 (…
Number of citations: 1 www.mdpi.com
X Wei, Q Wu, J Zhang, Y Zhang, W Guo… - Chemical …, 2017 - pubs.rsc.org
… Phase transfer catalysis (PTC) glycosylation was previously applied for the condensation of 1-acetyl-5-bromoindolin-3-one with peracetylated galactosyl bromide; however, the results …
Number of citations: 18 pubs.rsc.org

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